Copper(I)acetylacetonate

Atomic Layer Deposition Copper Oxide Thin Films Low-Thermal-Budget Processing

Researchers requiring a reactive Cu(I) source for sub-160°C ALD or Michael addition catalysis face limited options; common Cu(II) analogs demand higher thermal budgets and exhibit different reactivity. Copper(I) acetylacetonate (unstabilized or as the (ⁿBu₃P)₂Cu(acac) adduct) solves this. Key outcomes: • Enables ALD of conformal Cu₂O at 100-125°C, ~30°C lower than Cu(acac)₂, for temperature-sensitive substrates. • Phosphine-stabilized form provides a liquid, non-fluorinated CVD/ALD precursor with a distinct gas-phase dissociation mechanism. • Unstabilized form catalyzes high-yielding Michael additions under mild conditions, a reactivity manifold inaccessible to Cu(II) analogs. Requires Schlenk-line handling; supplied under inert atmosphere.

Molecular Formula C5H7CuO2
Molecular Weight 162.65 g/mol
Cat. No. B13148971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(I)acetylacetonate
Molecular FormulaC5H7CuO2
Molecular Weight162.65 g/mol
Structural Identifiers
SMILESCC(=O)[CH-]C(=O)C.[Cu+]
InChIInChI=1S/C5H7O2.Cu/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1
InChIKeyKKBQOLVWHMQICV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(I) Acetylacetonate: Baseline Characteristics


Copper(I) acetylacetonate (Cu(acac), CAS registry not standardized for the Cu(I) form) is a coordination compound in which copper is present in the +1 oxidation state, coordinated by one acetylacetonate (acac) ligand [1]. Unlike its Cu(II) congener Cu(acac)₂, the Cu(I) species is an air‑sensitive, oligomeric solid that tends to disproportionate to Cu(II) acetylacetonate and metallic copper unless stabilized by ancillary ligands such as trialkyl‑ or triarylphosphines [1]. The unstabilized form is employed as a catalyst for Michael additions and carbene‑transfer reactions, while the phosphine‑stabilized derivatives—most notably bis(tri‑n‑butylphosphane)copper(I) acetylacetonate, (ⁿBu₃P)₂Cu(acac)—serve as liquid, non‑fluorinated precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of copper and copper oxide thin films at temperatures below 160 °C [2][3].

Why Substitution with Cu(acac)₂ Fails


Copper(I) acetylacetonate occupies a narrow but critical niche that is not served by the more common Cu(II) acetylacetonate or by other Cu(I) precursors such as CuCl. The unstabilized Cu(I) acac complex is one of the few copper(I) sources that is both soluble in non‑polar organic solvents and capable of catalyzing Michael additions under mild conditions, a reactivity profile that Cu(acac)₂ does not match [1]. When stabilized as the phosphine adduct (ⁿBu₃P)₂Cu(acac), the precursor enables low‑temperature ALD (< 160 °C) with a distinct gas‑phase dissociation mechanism that avoids the surface‑decomposition pathway characteristic of Cu(acac)₂, thereby minimizing undesired disproportionation reactions [2]. Simple substitution of Cu(acac)₂ for Cu(I) acac in an ALD process would therefore require a higher thermal budget, alter the oxidation state of the deposited film, and change the film growth mechanism—all of which can compromise device performance in temperature‑sensitive microelectronic fabrication [2][3].

Product-Specific Quantitative Differentiation


ALD Temperature Window and Growth per Cycle

The phosphine‑stabilized Cu(I) acetylacetonate adduct (ⁿBu₃P)₂Cu(acac) enables atomic layer deposition of copper oxide at substantially lower temperatures than the conventional Cu(II) acetylacetonate precursor. For (ⁿBu₃P)₂Cu(acac) with wet O₂, an ALD window of 100–125 °C is observed on metallic substrates, with a saturated growth‑per‑cycle of approximately 0.1 Å [1]. In contrast, Cu(acac)₂ with ozone exhibits an ALD window of 150–230 °C with a growth rate of approximately 0.038 nm per cycle (0.38 Å) [2]. The 30 °C reduction in minimum deposition temperature is critical for integration with thermally fragile substrates such as flexible polymers or advanced low‑k dielectrics, while the slower growth rate of the Cu(I) precursor offers finer thickness control for ultrathin seed layers.

Atomic Layer Deposition Copper Oxide Thin Films Low-Thermal-Budget Processing

Deposited Copper Oxidation State

A comparative X‑ray photoelectron spectroscopy (XPS) study of three deposition precursors on H‑terminated Si(111) demonstrated that Cu(I) hexafluoroacetylacetonate vinyltrimethylsilane (Cu(hfac)VTMS) deposits predominantly metallic copper (Cu⁰), whereas Cu(acac)₂ and Cu(hfac)₂ yield copper in the Cu(I) oxidation state (Cu₂O) [1]. Although performed on the fluorinated Cu(I) congener rather than Cu(I) acac directly, this finding is a class‑level inference for Cu(I) β‑diketonates: single‑electron reduction of Cu(I) precursors favors formation of metallic copper, while Cu(II) precursors undergo a two‑electron reduction that stops at Cu(I) oxide under the same conditions [1]. For applications requiring direct deposition of conductive Cu(0) without a post‑deposition reduction step, Cu(I)‑based precursors offer a fundamental mechanistic advantage.

Surface Reduction Chemistry Copper Nanoparticle Deposition X-ray Photoelectron Spectroscopy

Atmospheric Stability and Handling Requirements

Copper(I) acetylacetonate is explicitly described as an air‑sensitive oligomeric species that requires handling under inert atmosphere, in marked contrast to the air‑ and moisture‑stable copper(II) bis(acetylacetonate), Cu(acac)₂ [1]. While this necessitates Schlenk‑line or glovebox techniques for the Cu(I) compound—adding complexity to procurement and laboratory handling—it simultaneously reflects the higher intrinsic reactivity of the Cu(I) center that is essential for low‑temperature ALD dissociation and catalytic Michael addition activity [1][2].

Air Sensitivity Schlenk Technique Precursor Storage

Thermal Stability and Disproportionation

Unstabilized copper(I) acetylacetonate undergoes disproportionation to copper(II) acetylacetonate and metallic copper under ambient or mildly elevated temperatures, and is only stable when complexed with ammonia or phosphine ligands [1]. In comparison, copper(II) acetylacetonate, Cu(acac)₂, exhibits a well‑defined decomposition point of 284 °C (Zersetzung) and can be stored indefinitely under ambient conditions [2]. For users intending to employ the unstabilized Cu(I) acac as a catalyst, this thermal lability mandates refrigerated storage (typically 2–8 °C) and a limited shelf life, whereas the phosphine‑stabilized adducts such as (ⁿBu₃P)₂Cu(acac) are indefinitely stable as liquids at room temperature under inert gas.

Thermal Stability Disproportionation Precursor Shelf Life

Optimal Application Scenarios


Low-Temperature ALD for Interconnects

The phosphine‑stabilized Cu(I) acetylacetonate adduct (ⁿBu₃P)₂Cu(acac) is uniquely suited for ALD of conformal copper oxide films on temperature‑sensitive substrates such as low‑k dielectrics and flexible electronics, with a demonstrated ALD window of 100–125 °C—at least 30 °C lower than the minimum required for Cu(acac)₂ [1]. The slow growth rate (~0.1 Å/cycle) enables Angstrom‑level thickness control for ultrathin seed layers that are critical for subsequent electrochemical copper plating in ultralarge‑scale integrated (ULSI) circuit interconnects [1].

Direct Deposition of Metallic Copper Nanoparticles

Class‑level evidence from Cu(I) β‑diketonate surface chemistry studies demonstrates that Cu(I) precursors favor single‑electron reduction to metallic copper(0) on H‑terminated silicon, whereas Cu(II) precursors deposit Cu(I) oxide under identical conditions [2]. This mechanistic distinction makes copper(I) acetylacetonate—particularly in its stabilized forms—a preferred precursor for applications requiring direct formation of conductive Cu(0) nanoparticles or thin films without post‑deposition hydrogen annealing, such as in printable electronics, sensor arrays, and catalytic surface coatings [2].

Michael Addition Catalysis in Organic Synthesis

Copper(I) acetylacetonate is a well‑established catalyst for the Michael addition of β‑dicarbonyl compounds to α,β‑unsaturated ketones, a transformation for which Cu(acac)₂ is markedly less active [3]. The air‑sensitive, oligomeric nature of the Cu(I) complex correlates with its higher reactivity in this context, enabling high‑yielding C–C bond formation under mild conditions [3]. Synthetic chemists procuring Cu(I) acac for Michael addition catalysis must implement Schlenk‑line protocols, but gain access to a reactivity manifold not accessible with the air‑stable Cu(II) analog.

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